molecular formula C21H15Cl2N3O3 B14445799 1(6H)-Pyridazinebutanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- CAS No. 75643-54-8

1(6H)-Pyridazinebutanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo-

Cat. No.: B14445799
CAS No.: 75643-54-8
M. Wt: 428.3 g/mol
InChI Key: MRFWCNKNZQUDSM-UHFFFAOYSA-N
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Description

1(6H)-Pyridazinebutanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- is a complex organic compound belonging to the class of heterocyclic compounds It features a pyridazine ring fused with a butanoic acid moiety, and is substituted with chlorophenyl, cyano, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(6H)-Pyridazinebutanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyridazine ring through the condensation of hydrazine with a diketone, followed by subsequent functionalization steps to introduce the chlorophenyl, cyano, and oxo groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1(6H)-Pyridazinebutanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace the chlorophenyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1(6H)-Pyridazinebutanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1(6H)-Pyridazinebutanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different core structures.

    Cyano and oxo compounds: Molecules containing cyano and oxo groups in different configurations.

Uniqueness: 1(6H)-Pyridazinebutanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

75643-54-8

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

IUPAC Name

4-[3,4-bis(4-chlorophenyl)-5-cyano-6-oxopyridazin-1-yl]butanoic acid

InChI

InChI=1S/C21H15Cl2N3O3/c22-15-7-3-13(4-8-15)19-17(12-24)21(29)26(11-1-2-18(27)28)25-20(19)14-5-9-16(23)10-6-14/h3-10H,1-2,11H2,(H,27,28)

InChI Key

MRFWCNKNZQUDSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N=C2C3=CC=C(C=C3)Cl)CCCC(=O)O)C#N)Cl

Origin of Product

United States

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